molecular formula C13H10N4O3S B2985375 7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-71-1

7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2985375
CAS No.: 898457-71-1
M. Wt: 302.31
InChI Key: DJXPUMIKBGWRSJ-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound comprising a fused thiazole and pyrimidine core. Key structural features include:

  • Position 5: A ketone (oxo) group.
  • Position 6: A carboxamide substituent with a pyridin-2-ylmethyl moiety.

This scaffold is synthesized via cyclization of S-alkylated precursors in concentrated H₂SO₄, with regioselectivity governed by the electron density at the pyrimidine N3 atom and steric effects .

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-10(15-7-8-3-1-2-4-14-8)9-11(19)16-13-17(12(9)20)5-6-21-13/h1-6,19H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXPUMIKBGWRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structural features, including a fused thiazole and pyrimidine ring system, suggest significant potential for biological activity. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O3_{3}S
  • Molecular Weight : Approximately 302.33 g/mol
  • Functional Groups : Hydroxy group, carbonyl group, carboxamide

This configuration contributes to its reactivity and interaction with biological systems.

Sirtuin Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory effects on sirtuins SIRT1, SIRT2, and SIRT3. These proteins play crucial roles in cellular processes such as energy metabolism, DNA repair, and aging. The inhibition of sirtuins may lead to:

  • Modulation of metabolic pathways
  • Potential therapeutic applications in age-related diseases
  • Influence on cellular responses to stress and apoptosis

Pharmacological Profiling

Further pharmacological profiling is necessary to fully understand the compound's interactions within biological systems. Interaction studies suggest that the compound may affect various biochemical pathways through its inhibition of sirtuins, which could have implications for:

  • Cancer treatment
  • Neurodegenerative diseases
  • Metabolic disorders

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives tested against A549 lung adenocarcinoma cells demonstrated significant cytotoxicity, indicating a potential role in cancer therapy .
  • Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties against multidrug-resistant strains of bacteria. The findings suggest that thiazolopyrimidine derivatives could serve as templates for developing new antimicrobial agents .
  • Molecular Docking Studies : Molecular modeling has been employed to predict binding affinities at various biological targets. These studies help elucidate the mechanisms through which the compound exerts its effects .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityTargetReference
Compound AAnticancerA549
Compound BAntimicrobialMRSA
Compound CSirtuin InhibitorSIRT1

This table highlights the varying biological activities of compounds within the same class as this compound.

Comparison with Similar Compounds

Key Observations :

  • Position 5 : Aryl groups (e.g., 4-nitrophenyl, 4-bromophenyl) enhance steric bulk and electronic effects, influencing binding to hydrophobic pockets .
  • Position 6 : Carboxamide substituents with aromatic (e.g., phenyl) or heteroaromatic (e.g., pyridinylmethyl) groups improve target engagement via hydrogen bonding or π-interactions .
  • Position 7 : Hydroxy groups increase solubility and hydrogen-bonding capacity, whereas methyl groups favor metabolic stability .

Example :

  • Target Compound : Synthesized at 20°C to avoid sulfonation, preserving the hydroxy group at C7 .
  • Sulfonic Acid Derivatives : Formed at 80°C, as seen in compounds like 3a–f, which exhibit enhanced water solubility .

Physicochemical Properties

  • Crystal Packing : Derivatives with aromatic substituents (e.g., 4-bromophenyl) exhibit π-halogen interactions, while hydroxylated variants form hydrogen-bonded chains (e.g., C–H···O in ).
  • Solubility : Hydroxy and carboxamide groups improve aqueous solubility (e.g., target compound vs. ethyl carboxylate derivatives ).

Q & A

What are the optimal synthetic routes for 7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Basic Research Question
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. A validated method for analogous compounds involves refluxing precursors (e.g., substituted pyrimidines or thiazole derivatives) with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol (3:2) . Key parameters include:

  • Reaction time : 8–10 hours under reflux.
  • Catalyst : Sodium acetate (1.5 g per 0.01 mol substrate).
  • Yield optimization : ~78% yield achieved via slow evaporation for crystal growth .
    For the target compound, substituting the aldehyde component with pyridin-2-ylmethylamine may require adjusting stoichiometry and reaction pH to accommodate amine reactivity.

How is the crystal structure of this compound characterized, and what conformational insights are critical?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement : H atoms placed in calculated positions with riding models (C–H = 0.93–0.98 Å) .
    For thiazolo[3,2-a]pyrimidines, the central pyrimidine ring often adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity . The dihedral angle between the thiazole and pyrimidine moieties (~80.94°) impacts intermolecular interactions (e.g., C–H···O hydrogen bonds) .

How can researchers resolve discrepancies in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?

Advanced Research Question
Contradictions in bioactivity often stem from:

  • Purity variability : Use HPLC (≥98% purity) and mass spectrometry to verify compound integrity .
  • Stereochemical effects : SC-XRD confirms stereochemistry, as even minor deviations (e.g., boat vs. chair conformations) alter binding affinities .
  • Substituent positioning : For example, electron-withdrawing groups on the pyridine ring may enhance antimicrobial activity but reduce solubility .
    Methodological recommendation : Pair biological assays with structural validation (e.g., SC-XRD, NMR) to correlate activity with molecular conformation .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question
Molecular docking and dynamics simulations are critical for target prediction:

  • Ligand preparation : Optimize protonation states at physiological pH (e.g., the hydroxy group at position 7 may deprotonate).
  • Target selection : Prioritize kinases or enzymes with binding pockets accommodating the planar thiazolo[3,2-a]pyrimidine core .
  • Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays. For example, similar compounds show activity against PI3Kα (ΔG ≈ −9.2 kcal/mol) .

How can derivatives be designed to improve pharmacokinetic properties?

Advanced Research Question
Structure-activity relationship (SAR) studies guide derivative design:

  • Solubility enhancement : Introduce polar groups (e.g., sulfonamides) at the pyridine-2-ylmethyl moiety .
  • Metabolic stability : Replace labile esters (e.g., ethyl carboxylates) with amides or heterocycles .
  • Bioavailability : LogP optimization (<3) via substituent modulation (e.g., methoxy groups reduce LogP by 0.5–1.0 units) .

What spectroscopic techniques confirm the compound’s structural identity?

Basic Research Question
Multi-technique validation is essential:

  • NMR :
    • ¹H NMR : Look for characteristic signals: pyridine protons (δ 8.5–9.0 ppm), thiazole CH (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O, δ 165–175 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
  • Mass spectrometry : ESI-MS [M+H]⁺ expected at m/z 347.3 (calculated for C₁₃H₁₀N₄O₃S).

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question
Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C typical for similar derivatives) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra show λmax <400 nm .

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